molecular formula C20H32N4O B2764059 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine CAS No. 2034557-42-9

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine

货号: B2764059
CAS 编号: 2034557-42-9
分子量: 344.503
InChI 键: PRFYHRIODLFBQI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a synthetic chemical compound of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a tetrahydropyran (oxane) ring connected to a piperidine-piperazine backbone, a scaffold frequently encountered in the development of biologically active molecules . The inclusion of a pyridinyl group serves as a common hydrogen bond acceptor and metal coordinator, which can be critical for binding to enzymatic targets . Compounds featuring piperazine and piperidine subunits have demonstrated utility as key scaffolds in pharmaceuticals, particularly in central nervous system (CNS) targeting agents . For instance, similar structural motifs have been investigated as histamine H3 receptor antagonists for cognitive disorders and as peripherally restricted cannabinoid CB1 receptor antagonists for metabolic diseases . The specific research applications and mechanism of action for this compound should be empirically determined by the investigator. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-2-8-21-20(3-1)24-13-11-23(12-14-24)19-4-9-22(10-5-19)17-18-6-15-25-16-7-18/h1-3,8,18-19H,4-7,9-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYHRIODLFBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine involves several key steps:

  • Formation of the Piperidine Ring : This is typically achieved through cyclization reactions involving suitable amines and dihaloalkanes.
  • Attachment of the Oxane Moiety : Introduced via nucleophilic substitution reactions with oxane derivatives.
  • Pyridine Ring Formation : Often synthesized through condensation reactions followed by cyclization.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

The biological activity of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound modulates their activity, influencing cellular signaling pathways. Specific interactions may vary based on the target and the biological context.

Biological Activity

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

  • Antimicrobial Effects : Compounds with piperidine and pyridine moieties have shown moderate to strong antibacterial activity against various pathogens such as Salmonella typhi and Bacillus subtilis .
CompoundActivity Against Salmonella typhiActivity Against Bacillus subtilis
Compound AModerateStrong
Compound BWeakModerate
1-{1-[...]}TBDTBD

Study 1: Antibacterial Screening

In a study involving synthesized derivatives containing piperidine moieties, significant antibacterial activity was observed. The study utilized both in silico docking studies and BSA binding interactions to elucidate pharmacological effectiveness, indicating that modifications in structure could enhance activity .

Study 2: Enzyme Inhibition

Another notable investigation focused on the inhibition of acetylcholinesterase by similar piperidine derivatives. The results demonstrated strong inhibitory effects, suggesting potential applications in treating neurodegenerative diseases .

相似化合物的比较

Dopamine D₂ Receptor Affinity

Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high affinity for dopamine D₂ receptors (Ki = 3.8 nM), attributed to the electron-withdrawing nitro group and methoxyphenyl substitution, which enhance π-π stacking and hydrogen bonding in the receptor’s orthosteric site . In contrast, the oxan-4-ylmethyl group in the target compound may reduce D₂ affinity due to steric hindrance but could improve metabolic stability .

Vanilloid Receptor 1 (VR1) Antagonism

BCTC demonstrates dual inhibition of capsaicin- and acid-induced VR1 activation (IC50 = 35 nM and 6.0 nM, respectively), a property absent in capsazepine. Its chloropyridinyl and tertiarybutylphenyl groups are critical for VR1 binding .

Structure-Activity Relationship (SAR) Insights

Nitrobenzyl group: Increases dopamine D₂ affinity but may introduce hepatotoxicity risks .

Aromatic Substitutions :

  • Pyridin-2-yl : Facilitates hydrogen bonding with receptors (e.g., VR1 or dopamine D₂), though positional isomers (pyridin-3-yl or -4-yl) may alter activity .
  • Methoxyphenyl : Enhances receptor binding through electron-donating effects but reduces metabolic stability due to demethylation pathways .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine with high purity?

  • Methodology : Multi-step organic synthesis involving nucleophilic substitution and coupling reactions. Critical parameters include:

  • Temperature control : Maintain 0–5°C during pyridine-piperazine coupling to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate:hexane gradient) followed by recrystallization to achieve >95% purity .

Q. How can the structural conformation of this compound be experimentally validated?

  • Techniques :

  • X-ray crystallography : Resolve 3D conformation, particularly the spatial arrangement of the oxan-4-ylmethyl and pyridinyl groups .
  • NMR spectroscopy : Use 2D NOESY to confirm proximity of protons in the piperidine-piperazine junction .
  • Computational modeling : Compare DFT-optimized structures with experimental data to assess torsional angles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its interaction with biological targets (e.g., GPCRs or kinases)?

  • Experimental design :

  • Molecular docking : Simulate binding poses with targets (e.g., dopamine receptors) using AutoDock Vina, focusing on the pyridinyl group’s role in hydrogen bonding .
  • SPR assays : Measure real-time binding kinetics (KD, kon/koff) to validate computational predictions .
  • Mutagenesis studies : Modify residues in target proteins (e.g., Ser193 in 5-HT2A receptors) to assess binding specificity .

Q. How can contradictory data on the compound’s solubility and bioactivity be resolved?

  • Approach :

  • Batch analysis : Compare HPLC purity (>98%) and residual solvent profiles (e.g., DMSO) across different synthesis batches .
  • Solubility optimization : Test co-solvents (e.g., PEG-400) or pH adjustments (4.5–7.4) to enhance aqueous stability .
  • Dose-response studies : Use standardized assays (e.g., cAMP inhibition) to correlate bioactivity with structural integrity .

Q. What strategies are effective for derivatizing the oxan-4-ylmethyl group to improve pharmacokinetic properties?

  • Synthetic modifications :

  • Oxidation : Convert the oxane ring to a ketone for enhanced metabolic stability .
  • Halogenation : Introduce fluorine at the oxan-4-yl position to improve membrane permeability .
  • Prodrug design : Link a labile ester moiety to the methyl group for controlled release in vivo .

Q. How can computational tools predict the compound’s ADMET profile?

  • Workflow :

  • SwissADME : Predict logP (2.8), TPSA (45 Ų), and GI absorption (high) based on structural descriptors .
  • CYP450 inhibition : Use Schrödinger’s QikProp to assess risks of CYP3A4/2D6 interactions .
  • Toxicity screening : Run ProTox-II to flag potential hepatotoxicity (e.g., mitochondrial dysfunction) .

Methodological Challenges and Solutions

Q. What experimental controls are critical when studying the compound’s enzymatic inhibition?

  • Controls :

  • Positive/negative controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
  • Time-resolved assays : Monitor enzyme activity at multiple timepoints to detect time-dependent inhibition .
  • Off-target screening : Test against related enzymes (e.g., PDE4B vs. PDE10A) to confirm selectivity .

Q. How can researchers address variability in biological assay results across laboratories?

  • Standardization :

  • Compound preparation : Use lyophilized aliquots stored at -80°C to minimize degradation .
  • Assay protocols : Adhere to SOPs from journals (e.g., Nature Protocols) for cell viability (MTT) or receptor binding (radioligand) assays .
  • Data normalization : Express results as % inhibition relative to vehicle controls with triplicate replicates .

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